molecular formula C11H13NO3S B2430310 Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate CAS No. 63170-23-0

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate

Cat. No.: B2430310
CAS No.: 63170-23-0
M. Wt: 239.29
InChI Key: YABPILRWVFFHRQ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate is an organic compound with the molecular formula C11H13NO3S It is a derivative of aniline and contains both an ester and a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(methylthio)anilino]-2-oxoacetate typically involves the reaction of 3-(methylthio)aniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(methylthio)anilino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl 2-anilino-2-oxoacetate: Lacks the methylthio group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The presence of the methylthio group in this compound makes it unique and can impart specific properties that are not observed in its analogs.

Properties

IUPAC Name

ethyl 2-(3-methylsulfanylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-3-15-11(14)10(13)12-8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABPILRWVFFHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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